molecular formula C11H5ClF3NO B3040149 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde CAS No. 1621615-09-5

2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde

Cat. No. B3040149
CAS RN: 1621615-09-5
M. Wt: 259.61 g/mol
InChI Key: MPQTZOWCOJIVHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions to construct fused or binary quinoline-cord heterocyclic systems .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

2-Chloroquinoline-3-carbaldehydes, including 2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde, play a significant role in the synthesis of various quinoline ring systems and heterocyclic compounds. They serve as essential intermediates in constructing fused or binary quinoline-core heterocyclic systems, crucial in medicinal chemistry (Hamama et al., 2018).

Corrosion Inhibition

Quinoline derivatives, including this compound, have been studied for their corrosion inhibition properties. These compounds exhibit excellent inhibition behavior for mild steel in acidic environments, adhering to the Langmuir adsorption model and behaving as mixed-type inhibitors (Lgaz et al., 2017).

Antioxidant Properties

Research indicates that certain 2-chloroquinoline-3-carbaldehyde derivatives show significant radical scavenging activities. These findings highlight their potential application in developing antioxidants (Subashini et al., 2010).

Biological Activity

These compounds are explored for various biological activities. For instance, their incorporation into triazole derivatives has been researched for antimicrobial activities, demonstrating significant bioactive potential (D'Souza et al., 2020).

Synthetic Applications

2-Chloroquinoline-3-carbaldehyde derivatives are used as intermediates in synthesizing a range of heterocycles. They are valued for their efficiency in generating chromene- and quinoline-based scaffolds, essential in pharmaceutical and chemical industries (Rocha et al., 2020).

Catalytic Reactions

These compounds have been utilized in catalytic reactions. For example, homocoupling of 2-chloro-carbaldehyde derivatives, including this compound, is facilitated using nickel-phosphine complexes, yielding structurally diverse biquinoline derivatives (Benameur et al., 2010).

Chromatographic Analysis

These derivatives have been employed in liquid chromatography as fluorogenic derivatizing agents. They react with primary amines to form highly fluorescent compounds, aiding in sensitive amino acid analysis (Beale et al., 1990).

Biochemical Analysis

Biochemical Properties

2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds with pharmacological activities . It interacts with enzymes such as L-proline, which acts as a catalyst in the formation of quinoline derivatives . The compound’s interactions with proteins and other biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on these molecules. This reactivity is crucial for its role in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes. These interactions can result in changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that alter their activity . For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to changes in cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes dramatically at certain dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall activity and toxicity, as well as its effects on metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can also influence its overall activity and toxicity, as different tissues may exhibit varying levels of uptake and accumulation.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of the compound can determine its specific effects on cellular function and viability.

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO/c12-10-7(5-17)3-6-1-2-8(11(13,14)15)4-9(6)16-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQTZOWCOJIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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